

Check Availability & Pricing

# ZK-200775: A Technical Guide for the Study of Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][2][3][4] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory synaptic transmission and is a key player in the excitotoxic cascade.[4][5] ZK-200775 (also known as **Fanapanel** or MPQX) is a potent and selective competitive antagonist of the AMPA/kainate receptor, developed for its neuroprotective potential in conditions associated with excitotoxicity.[6][7][8] This technical guide provides an in-depth overview of ZK-200775, its mechanism of action, and its application in the study of excitotoxicity, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

## **Core Mechanism of Action**

ZK-200775 is a quinoxalinedione derivative that competitively blocks the binding of glutamate to AMPA and kainate receptors.[6][9] By preventing the activation of these receptors, ZK-200775 inhibits the excessive influx of cations, particularly Na+ and Ca2+, into neurons. This action is critical in mitigating the downstream pathological events of the excitotoxic cascade, which include mitochondrial dysfunction, activation of cell death pathways, and ultimately,



neuronal apoptosis and necrosis.[4][5] A key advantage of ZK-200775 is its high selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors, which were the initial focus of anti-excitotoxic drug development but were often associated with significant side effects.[6][7][8]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the pharmacological profile and neuroprotective efficacy of ZK-200775.

Table 1: Receptor Binding and Functional Antagonist Activity of ZK-200775



| Assay Type                                           | Target/Agonist | Parameter | Value   | Reference |
|------------------------------------------------------|----------------|-----------|---------|-----------|
| Receptor Binding<br>(rat cortical<br>membranes)      |                |           |         |           |
| 3H-AMPA                                              | Ki             | 120 nM    | [6][9]  |           |
| 3H-CNQX                                              | Ki             | 32 nM     | [6][9]  |           |
| 3H-Kainate                                           | Ki             | 2.5 μΜ    | [6]     |           |
| 3H-CPP (NMDA site)                                   | Ki             | 2.8 μΜ    | [6]     |           |
| 3H-TCP (NMDA channel)                                | Ki             | 11 μΜ     | [6]     |           |
| 3H-<br>Dichlorokynuren<br>ate (NMDA<br>glycine site) | Ki             | 2.8 μΜ    | [6]     |           |
| 3H-Glycine<br>(NMDA glycine<br>site)                 | Ki             | 5.15 μΜ   | [6]     |           |
| Functional<br>Assays                                 |                |           |         |           |
| Evoked Potentials (rat cingulate cortex slices)      | Quisqualate    | Ki        | 3.2 nM  | [6][10]   |
| Kainate                                              | Ki             | 100 nM    | [6][10] |           |
| NMDA                                                 | Ki             | 8.5 μΜ    | [6][10] |           |
| Spreading Depression (chicken retina)                | Quisqualate    | IC50      | 200 nM  | [10]      |



| Kainate                                               | IC50                        | 76 nM | [10]  |     |
|-------------------------------------------------------|-----------------------------|-------|-------|-----|
| NMDA                                                  | IC50                        | 13 μΜ | [10]  | _   |
| Glycine                                               | IC50                        | 18 μΜ | [10]  |     |
| Electrophysiolog<br>y (rat<br>hippocampal<br>neurons) | AMPA-induced current (peak) | IC50  | 21 nM | [6] |
| AMPA-induced current (plateau)                        | IC50                        | 90 nM | [6]   |     |
| Kainate-induced current                               | IC50                        | 27 nM | [6]   | _   |
| NMDA-induced current                                  | IC50                        | 40 μΜ | [6]   | _   |

Table 2: In Vivo Neuroprotective Efficacy of ZK-200775 in Models of Excitotoxicity



| Model                                                     | Species                                                 | Treatment<br>Paradigm                          | Outcome<br>Measure               | Efficacy | Reference |
|-----------------------------------------------------------|---------------------------------------------------------|------------------------------------------------|----------------------------------|----------|-----------|
| Focal Cerebral Ischemia (Permanent MCAO)                  | Mouse                                                   | 10 mg/kg/h<br>i.v. for 6h<br>(immediate)       | Infarct<br>Volume<br>Reduction   | 34%      | [6]       |
| Rat                                                       | 3 mg/kg/h i.v.<br>for 6h<br>(immediate)                 | Infarct<br>Volume<br>Reduction                 | 24%                              | [6]      |           |
| Rat                                                       | 10 mg/kg/h<br>i.v. for 6h<br>(immediate)                | Infarct<br>Volume<br>Reduction                 | 29%                              | [6]      |           |
| Rat                                                       | 3 mg/kg/h i.v.<br>for 6h<br>(delayed 1, 2,<br>4, or 5h) | Infarct<br>Volume<br>Reduction                 | 20-30%                           | [6]      |           |
| Focal Cerebral Ischemia (Transient MCAO with Reperfusion) | Rat                                                     | 0.1 mg/kg/h<br>i.v. for 6h (at<br>reperfusion) | Infarct<br>Volume<br>Reduction   | 45%      | [6]       |
| Rat                                                       | 0.1 mg/kg/h<br>i.v. for 6h (2h<br>post-<br>reperfusion) | Infarct<br>Volume<br>Reduction                 | 44%                              | [6]      |           |
| Traumatic<br>Brain Injury                                 | Rat                                                     | 0.3 mg/kg/h<br>i.v. for 6h (1h<br>post-trauma) | Cortical Damage Volume Reduction | 41%      | [6]       |
| Rat                                                       | 3 mg/kg/h i.v.<br>for 6h (1h                            | Hippocampal<br>CA3 Neuron                      | 37%                              | [6]      |           |



post-trauma)

Loss

Reduction

Table 3: In Vivo Pharmacological Profile of ZK-200775 in Rodents

| Test                       | Species                    | Parameter                | Value (mg/kg,<br>i.v.) | Reference |
|----------------------------|----------------------------|--------------------------|------------------------|-----------|
| Anticonvulsant<br>Activity | Mouse                      | AMPA-induced seizures    | THRD50: 2.9            | [6]       |
| Mouse                      | Kainate-induced seizures   | THRD50: 1.6              | [6]                    |           |
| Mouse                      | NMDA-induced seizures      | THRD50: 24.1             | [6]                    |           |
| Motor<br>Coordination      | Mouse                      | Rotating Rod             | ED50: 14.6             | [6]       |
| Muscle<br>Relaxation       | Genetically<br>Spastic Rat | Reduced Muscle<br>Tone   | 10 and 30              | [6]       |
| Anxiolytic Activity        | Mouse                      | Four-Plate Test          | 0.3-3 (i.p.)           | [6]       |
| Exploratory<br>Activity    | Mouse                      | Reduction in<br>Activity | ED50: 14.2             | [6]       |

# Signaling Pathways and Experimental Workflows AMPA Receptor-Mediated Excitotoxicity Signaling Pathway

The following diagram illustrates the central role of AMPA receptors in the excitotoxic cascade and the point of intervention for ZK-200775.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Evaluation of the middle cerebral artery occlusion techniques in the rat by in-vitro 3dimensional micro- and nano computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Establishment of traumatic brain injury model in rats [manu41.magtech.com.cn]
- 9. Animal models of traumatic brain injury PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct, live imaging of cortical spreading depression and anoxic depolarisation using a fluorescent, voltage-sensitive dye PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZK-200775: A Technical Guide for the Study of Excitotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684397#zk-200775-for-studying-excitotoxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com